Cas no 890099-67-9 (3-Acetoxy-4'-iodobenzophenone)
3-Acetoxy-4'-iodobenzophenone Chemical and Physical Properties
Names and Identifiers
-
- [3-(4-iodobenzoyl)phenyl] acetate
- 3-ACETOXY-4'-IODOBENZOPHENONE
- 3-(4-Iodobenzoyl)phenyl acetate
- MFCD07698886
- DTXSID80641637
- 890099-67-9
- AKOS016018181
- 3-Acetoxy-4'-iodobenzophenone
-
- MDL: MFCD07698886
- Inchi: 1S/C15H11IO3/c1-10(17)19-14-4-2-3-12(9-14)15(18)11-5-7-13(16)8-6-11/h2-9H,1H3
- InChI Key: XQKGBWRAJWQSRU-UHFFFAOYSA-N
- SMILES: IC1C=CC(=CC=1)C(C1C=CC=C(C=1)OC(C)=O)=O
Computed Properties
- Exact Mass: 365.97500
- Monoisotopic Mass: 365.97529g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 334
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 43.4Ų
Experimental Properties
- Density: 1.611
- Boiling Point: 448.5°C at 760 mmHg
- Flash Point: 225.1°C
- Refractive Index: 1.624
- PSA: 43.37000
- LogP: 3.44750
3-Acetoxy-4'-iodobenzophenone Customs Data
- HS CODE:2915390090
- Customs Data:
China Customs Code:
2915390090Overview:
2915390090. Other acetate esters. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
2915390090. esters of acetic acid. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:5.5%. General tariff:30.0%
3-Acetoxy-4'-iodobenzophenone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A087970-250mg |
3-Acetoxy-4'-iodobenzophenone |
890099-67-9 | 250mg |
$ 290.00 | 2022-06-08 | ||
| TRC | A087970-500mg |
3-Acetoxy-4'-iodobenzophenone |
890099-67-9 | 500mg |
$ 480.00 | 2022-06-08 | ||
| Fluorochem | 201784-1g |
3-Acetoxy-4'-iodobenzophenone |
890099-67-9 | >90% | 1g |
£340.00 | 2022-03-01 | |
| Fluorochem | 201784-2g |
3-Acetoxy-4'-iodobenzophenone |
890099-67-9 | >90% | 2g |
£624.00 | 2022-03-01 | |
| Fluorochem | 201784-5g |
3-Acetoxy-4'-iodobenzophenone |
890099-67-9 | >90% | 5g |
£1120.00 | 2022-03-01 | |
| A2B Chem LLC | AB91758-1g |
3-Acetoxy-4'-iodobenzophenone |
890099-67-9 | >90% | 1g |
$423.00 | 2024-04-19 | |
| A2B Chem LLC | AB91758-2g |
3-Acetoxy-4'-iodobenzophenone |
890099-67-9 | >90% | 2g |
$737.00 | 2024-04-19 | |
| A2B Chem LLC | AB91758-5g |
3-Acetoxy-4'-iodobenzophenone |
890099-67-9 | >90% | 5g |
$1288.00 | 2024-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1650058-1g |
3-(4-Iodobenzoyl)phenyl acetate |
890099-67-9 | 98% | 1g |
¥4222.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1650058-2g |
3-(4-Iodobenzoyl)phenyl acetate |
890099-67-9 | 98% | 2g |
¥8330.00 | 2024-04-26 |
3-Acetoxy-4'-iodobenzophenone Related Literature
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
-
Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
-
Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
Additional information on 3-Acetoxy-4'-iodobenzophenone
Professional Introduction to 3-Acetoxy-4'-iodobenzophenone (CAS No. 890099-67-9)
3-Acetoxy-4'-iodobenzophenone, with the chemical identifier CAS No. 890099-67-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and synthetic chemistry. This compound serves as a versatile intermediate, playing a pivotal role in the development of various bioactive molecules. Its unique structural features, combining an acetoxy group and an iodine substituent on a benzophenone backbone, make it particularly valuable for constructing complex molecular architectures.
The benzophenone core of 3-Acetoxy-4'-iodobenzophenone is a well-established scaffold in medicinal chemistry, frequently utilized in the synthesis of heterocyclic compounds and functionalized derivatives. The presence of the iodine atom at the 4'-position enhances its reactivity, making it an excellent candidate for cross-coupling reactions such as Suzuki-Miyaura and Stille couplings. These reactions are fundamental in constructing biaryl systems, which are prevalent in many pharmacologically active agents.
In recent years, there has been a surge in research focusing on the development of novel therapeutic agents derived from benzophenone derivatives. The acetoxy group not only provides stability to the molecule but also allows for further functionalization through hydrolysis or esterification, enabling the creation of diverse chemical libraries. This adaptability has made 3-Acetoxy-4'-iodobenzophenone a cornerstone in high-throughput screening programs aimed at identifying new drug candidates.
One of the most compelling applications of 3-Acetoxy-4'-iodobenzophenone lies in its role as a precursor for photoreactive compounds. The benzophenone moiety can be photoactivated to generate reactive species such as singlet oxygen, which are useful in photodynamic therapy and controlled radical polymerization. Additionally, the iodine substituent can be selectively removed or modified under specific conditions, allowing for the generation of novel analogs with tailored biological activities.
Recent studies have highlighted the utility of 3-Acetoxy-4'-iodobenzophenone in the synthesis of kinase inhibitors, which are critical targets in oncology research. By leveraging its reactivity, researchers have been able to develop highly specific inhibitors that modulate signaling pathways implicated in cancer progression. The ability to introduce diverse substituents at strategic positions on the benzophenone core has enabled the optimization of potency and selectivity, underscoring its importance as a synthetic building block.
The pharmaceutical industry has also explored the use of 3-Acetoxy-4'-iodobenzophenone in the development of antiviral and anti-inflammatory agents. Its structural motif is found in several approved drugs that exhibit efficacy against a range of pathogens. The ease with which this compound can be modified to incorporate pharmacophores relevant to these therapeutic areas makes it an invaluable asset in drug discovery pipelines.
In addition to its pharmaceutical applications, 3-Acetoxy-4'-iodobenzophenone has found utility in materials science. The benzophenone derivative can be incorporated into organic electronic materials, where its photochemical properties contribute to enhanced performance in devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells. The iodine atom's ability to facilitate cross-coupling reactions also aids in the synthesis of conjugated polymers with applications in flexible electronics.
The synthesis of 3-Acetoxy-4'-iodobenzophenone typically involves multi-step organic transformations that highlight its synthetic versatility. Starting from commercially available precursors, such as iodobenzene and acetophenone derivatives, various strategies can be employed to introduce the required functional groups while maintaining regioselectivity. Advances in catalytic systems have further streamlined these processes, enabling higher yields and reduced environmental impact.
The safety profile of 3-Acetoxy-4'-iodobenzophenone is another critical consideration in its application. While it is not classified as hazardous under standard conditions, appropriate handling procedures must be followed to ensure worker safety and prevent contamination. Storage conditions should minimize exposure to moisture and light, which can influence its reactivity and stability.
As research continues to evolve, the demand for high-quality intermediates like 3-Acetoxy-4'-iodobenzophenone is expected to grow. Innovations in synthetic methodologies and computational chemistry will further enhance its utility by providing more efficient routes to complex molecular structures. Collaborative efforts between academia and industry will continue to drive discoveries that leverage this compound's unique properties for addressing global health challenges.
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